molecular formula C10H12O4 B1194277 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid CAS No. 67648-64-0

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid

Cat. No.: B1194277
CAS No.: 67648-64-0
M. Wt: 196.2 g/mol
InChI Key: AMCMPYSRJBOXBL-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid is a compound of significant interest in various scientific fields. It is known for its role as an intermediate in the synthesis of enantiomerically pure aryloxyphenoxypropionic acid-type herbicides . This compound is characterized by its unique structure, which includes a hydroxyphenoxy group attached to a methylpropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid typically involves the hydroxylation of 2-phenoxypropionic acid at the C-4 position. This can be achieved through chemical methods or biosynthesis using microorganisms with hydroxylase activity . One common chemical method involves the use of supported copper chloride catalysts under micro-pressure conditions at temperatures between 150°C and 160°C .

Industrial Production Methods

In industrial settings, the production of this compound often employs biosynthetic routes due to their higher selectivity, mild reaction conditions, and environmentally friendly processes. For instance, the fungus Beauveria bassiana has been used to produce this compound through static cultivation and the addition of reactive oxygen species .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone-type compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the biosynthesis of herbicides, it acts as an intermediate that undergoes hydroxylation by microbial enzymes . The hydroxylation process is facilitated by hydroxylases, which introduce a hydroxyl group into the substrate, leading to the formation of the desired product.

Comparison with Similar Compounds

2-(4-Hydroxyphenoxy)-2-methylpropanoic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, which distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(4-hydroxyphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCMPYSRJBOXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217960
Record name 2-(4-Hydroxyphenoxy)-2-methylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-64-0
Record name 2-(4-Hydroxyphenoxy)-2-methylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067648640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxyphenoxy)-2-methylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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